molecular formula C15H12FN3O3S B6432960 N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-71-5

N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B6432960
CAS No.: 898431-71-5
M. Wt: 333.3 g/mol
InChI Key: SQUKUVRSCTWCRS-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • Position 3: A methyl group, enhancing steric stability.
  • Position 5: A keto (oxo) group, contributing to electronic conjugation.
  • Position 6: A carboxamide moiety with an N-[(4-fluorophenyl)methyl] substituent, which modulates lipophilicity and target interactions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-8-7-23-15-18-13(21)11(14(22)19(8)15)12(20)17-6-9-2-4-10(16)5-3-9/h2-5,7,21H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUKUVRSCTWCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound (Reference) Position 5 Substituent Position 6 Substituent Position 7 Substituent Key Functional Groups
Target Compound 5-Oxo N-[(4-Fluorophenyl)methyl] 7-Hydroxy Hydroxy, carboxamide, fluorophenyl
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... 4-Methoxyphenyl N-Phenyl Methyl Methoxy, oxo, phenylamide
N-(3-Fluorophenyl)-5-oxo-... 5-Oxo N-(3-Fluorophenyl) None Oxo, fluorophenylamide
5-(4-Nitrophenyl)-7-methyl-3-oxo-N-phenyl-... 4-Nitrophenyl N-Phenyl Methyl Nitro, oxo, phenylamide
5-Oxo-N-(4-trifluoromethoxyphenyl)-... 5-Oxo N-(4-Trifluoromethoxyphenyl) None Trifluoromethoxy, oxo

Key Differences and Implications

Substituent Effects on Solubility and Reactivity

  • Hydroxy vs. Methyl at Position 7 : The target compound’s 7-hydroxy group enhances aqueous solubility and hydrogen-bonding capacity compared to methyl () or nitro () substituents. However, this may increase susceptibility to metabolic conjugation (e.g., glucuronidation) .
  • Fluorophenyl vs. Methoxy/Nitro Groups : The 4-fluorophenylmethyl group balances lipophilicity and electronic effects, whereas methoxy () or nitro () groups introduce stronger electron-donating/withdrawing properties, altering binding affinity and stability .
  • Carboxamide Substituents : The N-[(4-fluorophenyl)methyl] carboxamide in the target compound may enhance blood-brain barrier penetration compared to N-phenyl () or N-(trifluoromethoxyphenyl) () groups .

Crystallographic and Intermolecular Interactions

  • and highlight that thiazolo[3,2-a]pyrimidines form intermolecular hydrogen bonds and π-halogen interactions. The target compound’s hydroxy group may participate in hydrogen bonding, influencing crystal packing and stability .

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